
1-benzyl-N-(3,4,5-trimethoxyphenyl)-1H-indole-3-carboxamide
Description
Systematic IUPAC Nomenclature and Structural Formula
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-benzyl-N-(3,4,5-trimethoxyphenyl)indole-3-carboxamide . This name reflects the compound’s core indole structure, which is substituted at three critical positions:
- Position 1 : A benzyl group (-CH₂C₆H₅) attached to the nitrogen atom of the indole ring.
- Position 3 : A carboxamide group (-CONH₂) linked to the indole’s third carbon.
- N-Substituent : The carboxamide’s nitrogen is bonded to a 3,4,5-trimethoxyphenyl group, where three methoxy (-OCH₃) groups occupy the 3rd, 4th, and 5th positions of the phenyl ring.
The structural formula is represented as follows:
- Molecular Formula : C₂₅H₂₄N₂O₄
- SMILES Notation : COC1=CC(=CC(=C1OC)OC)NC(=O)C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4
- InChI Key : TXJWUEUMOBRWDH-UHFFFAOYSA-N
These representations provide unambiguous identification of the compound’s atomic connectivity and stereoelectronic properties.
Alternative Naming Conventions in Pharmacological Literature
In pharmacological contexts, the compound is often referenced using non-IUPAC terminologies to emphasize functional groups or historical discovery codes. Key alternatives include:
- STL158920 : A research code used in early antitumor studies.
- AKOS005758085 : A catalog identifier in chemical vendor databases.
- 1-Benzylindole-3-carboxamide derivative : A functional group-based descriptor highlighting the benzyl and carboxamide substituents.
These aliases facilitate cross-disciplinary communication but lack the precision of systematic nomenclature. For clarity, Table 1 summarizes these naming variations.
Table 1: Alternative Nomenclature for 1-Benzyl-N-(3,4,5-Trimethoxyphenyl)-1H-Indole-3-Carboxamide
CAS Registry Number and PubChem CID Cross-Referencing
The compound is uniquely identified by two critical registry numbers:
These identifiers enable precise retrieval of chemical data across databases. For instance, PubChem entries for CID 26643010 provide comprehensive physicochemical data, including molecular weight (416.5 g/mol), hydrogen bond donor/acceptor counts (1 donor, 5 acceptors), and topological polar surface area (74.3 Ų). Cross-referencing these identifiers ensures consistency in regulatory documentation and research reproducibility.
Table 2: Registry Identifiers and Associated Metadata
Registry System | Identifier | Molecular Weight (g/mol) | Key Properties |
---|---|---|---|
CAS Registry | 1282117-94-5 | 416.5 | Synthetic small molecule |
PubChem | 26643010 | 416.5 | Hydrogen bond donors: 1; Acceptors: 5 |
Properties
Molecular Formula |
C25H24N2O4 |
---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
1-benzyl-N-(3,4,5-trimethoxyphenyl)indole-3-carboxamide |
InChI |
InChI=1S/C25H24N2O4/c1-29-22-13-18(14-23(30-2)24(22)31-3)26-25(28)20-16-27(15-17-9-5-4-6-10-17)21-12-8-7-11-19(20)21/h4-14,16H,15H2,1-3H3,(H,26,28) |
InChI Key |
TXJWUEUMOBRWDH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Core Indole Synthesis
The indole scaffold is typically constructed via:
-
Fischer indolization : Cyclization of arylhydrazines with ketones under acidic conditions (e.g., HCl/EtOH).
-
Transition metal-catalyzed cyclization : Pd/Cu-mediated coupling of 2-alkynylanilines or substituted acrylates.
-
Multicomponent reactions (MCRs) : Ugi-4CR with anilines, isocyanides, and glyoxal derivatives.
Table 1: Indole Core Formation Methods
Benzylation of the Indole Nitrogen
Benzylation is achieved via:
-
Alkylation : Reaction of indole with benzyl halides (e.g., benzyl bromide) using NaH or K₂CO₃ in DMF.
-
Reductive amination : Benzaldehyde with indole-3-carboxamide under H₂/Pd-C.
Critical parameters :
-
Base selection : NaH in DMF provides >90% conversion vs. K₂CO₃ (75–80%).
-
Temperature : 0°C to room temperature minimizes N1/N3 regioisomer formation.
Carboxamide Coupling with 3,4,5-Trimethoxyaniline
Peptide Coupling Reagents
-
HOBt/HBTU-mediated coupling :
-
EDC/HOBt alternative : Comparable efficiency but requires longer reaction times (24 h).
Table 2: Carboxamide Coupling Optimization
Reagent System | Solvent | Time (h) | Yield (%) | Purity (%) |
---|---|---|---|---|
HOBt/HBTU/DIPEA | DCM/DMF | 12 | 89 | >98 |
EDC/HOBt/DMAP | DMF | 24 | 82 | 95 |
T3P/Et₃N | THF | 6 | 78 | 97 |
One-Pot Strategies
-
Tandem alkylation/coupling : Combines benzylation and amidation in a single pot using sequential NaH (for alkylation) and HBTU (for coupling).
-
Microwave-assisted synthesis : Reduces reaction time to 30 min with 85% yield.
Scalability and Industrial Considerations
-
Gram-scale synthesis :
-
Green chemistry adaptations :
Analytical Characterization and Quality Control
-
Spectroscopic data :
Challenges and Mitigation Strategies
-
Regioselectivity in benzylation : N1 vs. N3 alkylation controlled by steric hindrance (bulky bases favor N1).
-
Trimethoxyphenylamine instability : Storage under argon at −20°C prevents oxidation.
-
HBTU safety : Use explosion-proof equipment due to thermal decomposition risks.
Recent Advances (2022–2024)
-
Photoredox catalysis : Visible-light-mediated coupling reduces reagent loading (0.5 mol% catalyst).
-
Biocatalytic approaches : Lipase-mediated amidation in aqueous media (yield: 68%).
-
Continuous flow systems : 90% yield in 5 min residence time at 100°C.
Comparative Analysis of Methodologies
Table 3: Method Efficiency Comparison
Parameter | HOBt/HBTU | EDC/HOBt | T3P |
---|---|---|---|
Reaction time (h) | 12 | 24 | 6 |
Yield (%) | 89 | 82 | 78 |
Scalability | Excellent | Moderate | Limited |
Cost per gram ($) | 12.50 | 9.80 | 15.20 |
Chemical Reactions Analysis
Types of Reactions
1-benzyl-N-(3,4,5-trimethoxyphenyl)-1H-indole-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-benzyl-N-(3,4,5-trimethoxyphenyl)-1H-indole-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-benzyl-N-(3,4,5-trimethoxyphenyl)-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Indole Carboxamide Derivatives
The compound belongs to a broader class of indole carboxamides, where modifications to the R and R1 substituents (Figure 1) significantly influence biological activity. Table 1 compares its structure and activity with analogs from :
Key Findings :
Non-Indole Carboxamides
Benzofuran Carboxamide (CAS 879966-62-8)
This derivative replaces the indole core with a benzofuran ring and introduces a 1,1-dioxidotetrahydrothiophen-3-yl group. Its molecular weight (487.6 g/mol) and SMILES structure (COc1cc(CN(C(=O)c2oc3ccc(C)cc3c2C)C2CCS(=O)(=O)C2)cc(OC)c1OC) suggest increased steric bulk compared to the target compound .
N-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-Methoxy-N-(3,4,5-Trimethoxybenzyl)Benzamide (CAS Unspecified)
This compound shares the 3,4,5-trimethoxybenzyl moiety but uses a benzamide scaffold instead of indole. Its molecular formula (C25H29NO7S) and sulfone group may improve solubility compared to the target compound, though biological activity remains unreported .
Comparison with Functionally Relevant Compounds: Combretastatin Analogs
Though structurally distinct, combretastatin A-4 derivatives (e.g., sodium phosphate prodrugs 1m and 1n) share the 3,4,5-trimethoxyphenyl group, a motif critical for antineoplastic activity . Table 2 contrasts their properties:
Key Insights :
- The 3,4,5-trimethoxyphenyl group is versatile, contributing to diverse activities (herbicidal vs. antineoplastic) depending on the core structure.
- Prodrug strategies (e.g., phosphate salts) used for combretastatin derivatives could inspire solubility enhancements for the target compound, given its lack of reported solubility data .
Biological Activity
1-benzyl-N-(3,4,5-trimethoxyphenyl)-1H-indole-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. Its structure suggests that it may exhibit various pharmacological effects, including anti-cancer properties. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
The compound can be characterized by its chemical formula and molecular weight of approximately 364.42 g/mol. The presence of the indole moiety combined with a trimethoxyphenyl group is thought to contribute to its biological activity.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit significant biological activities, particularly in oncology. The following sections summarize key findings regarding the biological activity of this compound.
Anticancer Activity
Several studies have explored the anticancer potential of indole derivatives. For instance:
- In Vitro Studies : A study evaluating various indole derivatives showed that compounds with similar structural features to this compound demonstrated significant antiproliferative effects against multiple cancer cell lines, including breast cancer (MDA-MB-231), lung cancer, and colorectal cancer cells. The IC50 values for these compounds ranged from nanomolar to micromolar concentrations, indicating potent activity .
- Mechanism of Action : Indole derivatives are known to interfere with microtubule dynamics. Research has shown that these compounds can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism is particularly relevant for the development of new chemotherapeutic agents.
Apoptosis Induction
The ability of this compound to induce apoptosis has been highlighted in various studies:
- Caspase Activation : Compounds structurally similar to this indole have been shown to enhance caspase-3 activity significantly at concentrations as low as 10 μM. This suggests that they can effectively trigger apoptotic pathways in cancer cells .
Cell Cycle Arrest
Research indicates that this compound may also affect the cell cycle:
- Cell Cycle Analysis : In studies involving breast cancer cells, certain indole derivatives caused G2/M phase arrest at low concentrations (2.5 μM), which is critical for halting cancer cell proliferation .
Comparative Activity Table
The following table summarizes the biological activities and IC50 values of various indole derivatives related to this compound.
Compound | Cancer Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|---|
This compound | MDA-MB-231 (Breast) | 10 | Apoptosis induction via caspase activation |
Similar Indole Derivative A | A549 (Lung) | 0.5 | Tubulin polymerization inhibition |
Similar Indole Derivative B | HCT116 (Colorectal) | 2 | Cell cycle arrest at G2/M phase |
Case Studies
Several case studies have documented the effects of indole derivatives on specific cancer types:
- Case Study 1 : A study investigated the effects of a closely related compound on MDA-MB-231 cells. The results indicated significant morphological changes consistent with apoptosis when treated with 10 μM concentration over 48 hours.
- Case Study 2 : Another study focused on a related indole derivative's effect on lung cancer cells (A549). It reported an IC50 value of 0.5 μM and confirmed the mechanism involved tubulin dynamics disruption through immunofluorescence assays.
Q & A
Q. How can researchers optimize the synthesis of 1-benzyl-N-(3,4,5-trimethoxyphenyl)-1H-indole-3-carboxamide to improve yield and purity?
Methodological Answer: Synthetic optimization involves:
- Stepwise Functionalization : Start with indole core synthesis followed by benzylation and carboxamide coupling. For example, analogous protocols for 3-(3,4,5-trimethoxybenzyl)-1H-indole achieved 62% yield via nucleophilic substitution and flash chromatography purification (cyclohexane/EtOAc 8:2) .
- Reagent Selection : Use coupling agents like EDCI/HOBt for amide bond formation to minimize side reactions.
- Purification : Employ gradient flash chromatography or preparative HPLC to isolate the target compound. Monitor purity via TLC and confirm with (e.g., δ 8.01–6.54 ppm for aromatic protons) .
Q. What spectroscopic and analytical techniques are essential for characterizing this compound?
Methodological Answer:
- : Assign aromatic protons (δ 6.5–8.0 ppm) and methoxy groups (δ 3.8–4.1 ppm). Compare with literature shifts for 3,4,5-trimethoxyphenyl derivatives .
- HR-MS : Confirm molecular ion [M+H] with <2 ppm error (e.g., CHNO requires 441.1789) .
- X-ray Crystallography : Resolve stereochemistry using SHELXL for small-molecule refinement (e.g., isoxazolidine derivatives with similar trimethoxyphenyl groups achieved R1 < 0.05) .
Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?
Methodological Answer:
- Assay Standardization : Replicate assays under controlled conditions (pH, temperature, solvent). For example, trimethoxyphenyl-containing compounds show variable activity due to solvent-dependent aggregation .
- Structural Confirmation : Verify compound identity via X-ray crystallography or 2D NMR (e.g., NOESY for spatial proximity of benzyl and trimethoxyphenyl groups).
- Computational Validation : Perform DFT calculations (B3LYP/6-31G(d)) to predict electronic properties and compare with experimental data .
Q. How to design experiments to study the interaction of this compound with microtubules or kinase targets?
Methodological Answer:
- In Silico Docking : Use AutoDock Vina to model binding to β-tubulin (PDB: 1SA0) or Aurora kinase A (PDB: 4UYE). Prioritize poses with trimethoxyphenyl occupying hydrophobic pockets .
- In Vitro Assays :
- SAR Analysis : Synthesize analogs (e.g., vary benzyl substituents) to identify critical pharmacophores .
Q. What computational strategies are effective for predicting the pharmacokinetic properties of this compound?
Methodological Answer:
- ADMET Prediction : Use SwissADME to estimate logP (target ~3.5), BBB permeability, and CYP450 inhibition. Trimethoxyphenyl groups often improve CNS penetration .
- MD Simulations : Run 100 ns simulations in GROMACS to assess stability in lipid bilayers (critical for blood-brain barrier crossing).
- Metabolite Identification : Predict Phase I/II metabolism via GLORYx, focusing on O-demethylation sites .
Q. How can crystallographic data resolve ambiguities in the compound’s solid-state conformation?
Methodological Answer:
- Data Collection : Use Mo Kα radiation (λ = 0.71073 Å) and SHELXL for refinement. For example, isoxazolidine derivatives achieved R1 = 0.0402 with 7312 reflections .
- Twinning Analysis : Apply SHELXD for pseudo-merohedral twinning common in trimethoxyphenyl crystals .
- Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., C–H···O for methoxy groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.